molecular formula C23H16ClF2NO3S B2726597 3-[(3-chlorophenyl)sulfonyl]-6,7-difluoro-1-(4-methylbenzyl)quinolin-4(1H)-one CAS No. 1326901-66-9

3-[(3-chlorophenyl)sulfonyl]-6,7-difluoro-1-(4-methylbenzyl)quinolin-4(1H)-one

Cat. No.: B2726597
CAS No.: 1326901-66-9
M. Wt: 459.89
InChI Key: RQQCYZWTDMQGQA-UHFFFAOYSA-N
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Description

3-[(3-chlorophenyl)sulfonyl]-6,7-difluoro-1-(4-methylbenzyl)quinolin-4(1H)-one is a synthetic organic compound that belongs to the quinoline family This compound is characterized by its complex structure, which includes a quinoline core substituted with chlorophenyl, sulfonyl, difluoro, and methylbenzyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-chlorophenyl)sulfonyl]-6,7-difluoro-1-(4-methylbenzyl)quinolin-4(1H)-one typically involves multiple steps, including the formation of the quinoline core and subsequent functionalization. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction employs palladium catalysts and boron reagents under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to enhance yield and purity. This includes selecting appropriate solvents, catalysts, and reaction conditions to ensure scalability and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

3-[(3-chlorophenyl)sulfonyl]-6,7-difluoro-1-(4-methylbenzyl)quinolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

3-[(3-chlorophenyl)sulfonyl]-6,7-difluoro-1-(4-methylbenzyl)quinolin-4(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(3-chlorophenyl)sulfonyl]-6,7-difluoro-1-(4-methylbenzyl)quinolin-4(1H)-one involves its interaction with specific molecular targets within cells. It is believed to exert its effects by binding to and inhibiting key enzymes or receptors involved in cell proliferation and survival. This inhibition can lead to the induction of apoptosis (programmed cell death) in cancer cells, thereby reducing tumor growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(3-chlorophenyl)sulfonyl]-6,7-difluoro-1-(4-methylbenzyl)quinolin-4(1H)-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its difluoro and sulfonyl groups, in particular, contribute to its potency and selectivity as an anti-cancer agent.

Properties

IUPAC Name

3-(3-chlorophenyl)sulfonyl-6,7-difluoro-1-[(4-methylphenyl)methyl]quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClF2NO3S/c1-14-5-7-15(8-6-14)12-27-13-22(31(29,30)17-4-2-3-16(24)9-17)23(28)18-10-19(25)20(26)11-21(18)27/h2-11,13H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQQCYZWTDMQGQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=C(C(=O)C3=CC(=C(C=C32)F)F)S(=O)(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClF2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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